1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1351609-43-2
VCID: VC6156385
InChI: InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2
SMILES: C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3
Molecular Formula: C18H20ClFN2O3S
Molecular Weight: 398.88

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine

CAS No.: 1351609-43-2

Cat. No.: VC6156385

Molecular Formula: C18H20ClFN2O3S

Molecular Weight: 398.88

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine - 1351609-43-2

Specification

CAS No. 1351609-43-2
Molecular Formula C18H20ClFN2O3S
Molecular Weight 398.88
IUPAC Name 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine
Standard InChI InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Standard InChI Key BPWXYNVJRGCQND-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • 3-Chloro-4-fluorophenyl group: An aromatic substituent with electron-withdrawing halogens at the 3- and 4-positions, influencing electronic distribution and steric interactions.

  • 2-Phenoxyethylsulfonyl moiety: A sulfonamide-linked phenoxyethyl chain contributing to solubility and potential target binding.

The IUPAC name, 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine, reflects this arrangement. The Standard InChI key (InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2) confirms the connectivity and stereochemistry .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number1351609-43-2
Molecular FormulaC18H20ClFN2O3S\text{C}_{18}\text{H}_{20}\text{ClFN}_{2}\text{O}_{3}\text{S}
Molecular Weight398.88 g/mol
IUPAC Name1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine

Electronic and Steric Considerations

The chloro and fluoro substituents on the phenyl ring induce electron-deficient aromatic systems, potentially enhancing interactions with electron-rich biological targets. The sulfonyl group (SO2-\text{SO}_2-) serves as a polar, hydrogen-bond acceptor, while the phenoxyethyl chain introduces lipophilicity, balancing the molecule’s amphiphilic character.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine typically follows a multi-step sequence:

  • Piperazine Functionalization:

    • The piperazine core is first substituted at the 1-position with the 3-chloro-4-fluorophenyl group. This may involve nucleophilic aromatic substitution (SNAr) using a halogenated benzene derivative under basic conditions.

  • Sulfonylation:

    • Introduction of the sulfonyl group at the 4-position of piperazine via reaction with 2-phenoxyethylsulfonyl chloride. Sulfonylation typically proceeds in aprotic solvents (e.g., dichloromethane) with tertiary amine bases to scavenge HCl.

  • Purification:

    • Crude product purification via recrystallization or column chromatography to achieve >95% purity, as reported for analogous piperazine sulfonamides .

Table 2: Representative Reaction Conditions from Analogous Syntheses

Reaction StepConditionsYieldSource
Nucleophilic SubstitutionNaH/DMF, 0–25°C, 36 h100%
SulfonylationSO2Cl2\text{SO}_2\text{Cl}_2, DCM, Et3_3N85–95%
ReductionH2\text{H}_2/Pd-C, THF84%

Challenges in Scale-Up

Industrial-scale production faces hurdles such as:

  • Exothermic Reactions: Sulfonylation steps require controlled temperature to prevent runaway reactions.

  • Purification Complexity: High-polarity sulfonamides often necessitate gradient chromatography, increasing costs .

Physicochemical Properties

Predicted Properties

While experimental data on melting point, solubility, and stability remain unpublished, computational models suggest:

  • LogP: ~3.2 (moderate lipophilicity due to aromatic and sulfonyl groups)

  • Aqueous Solubility: <1 mg/mL (pH 7.4), requiring formulation with co-solvents for biological testing.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at 1340 cm1^{-1} (asymmetric S=O stretch) and 1160 cm1^{-1} (symmetric S=O stretch) .

  • 1^1H NMR: Aromatic protons (δ 7.2–7.8 ppm), piperazine CH2_2 (δ 2.8–3.5 ppm), and phenoxy CH2_2 (δ 4.1–4.3 ppm).

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Evaluate affinity for CNS targets (e.g., dopamine D2_2, serotonin 5-HT2A_{2A}).

  • ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and hERG inhibition.

  • X-ray Crystallography: Resolve 3D structure to guide structure-based drug design.

Synthetic Chemistry Opportunities

  • Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

  • Continuous Flow Synthesis: Mitigate exothermic risks during sulfonylation.

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